molecular formula C8H5F3N2O B1607808 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile CAS No. 680593-95-7

2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile

Cat. No. B1607808
M. Wt: 202.13 g/mol
InChI Key: WBPSSPKKMLLIIU-UHFFFAOYSA-N
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Description

2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile , also known by its chemical formula C14H9F3N2O , is a compound with intriguing properties. Its molecular structure combines a nitrile group (acetonitrile) with a pyridine ring substituted by a trifluoromethyl group. The compound exhibits a solid form and is characterized by its unique chemical arrangement .


Molecular Structure Analysis

The molecular structure of 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile reveals its essential features. The trifluoromethyl group (CF₃) contributes to its lipophilicity and electronic properties. The pyridine ring imparts aromaticity and potential for π-π interactions. The nitrile group (C≡N) enhances its reactivity. Researchers use techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise geometry .


Chemical Reactions Analysis

Due to its unique structure, 2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile can participate in various chemical reactions. These include nucleophilic substitutions, cyclizations, and transformations involving the trifluoromethyl group. Researchers explore its reactivity with other functional groups to uncover novel applications .


Physical And Chemical Properties Analysis

  • InChI : 1S/C14H9F3N2O/c15-14(16,17)11-3-6-13(19-9-11)20-12-4-1-10(2-5-12)7-8-18/h1-6,9H,7H2

Safety And Hazards

  • Flash Point : Not applicable

properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-2-7(13-5-6)14-4-3-12/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPSSPKKMLLIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384598
Record name {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile

CAS RN

680593-95-7
Record name {[5-(Trifluoromethyl)pyridin-2-yl]oxy}acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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